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Compound Name: 5-Methoxy-2-methylbenzoxazole

Cat. No.: B1294322

Authored by: A Senior Application Scientist
Foreword: The Versatility of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, certain molecular
frameworks consistently emerge as "privileged structures” due to their ability to interact with a
wide range of biological targets. The benzoxazole core is a prominent member of this class,
and its derivative, 5-Methoxy-2-methylbenzoxazole, presents a particularly interesting case.
[1][2][3] The strategic placement of an electron-donating methoxy group and a reactive methyl
group on this rigid heterocyclic system bestows upon it a unique combination of electronic
properties and functional handles for further elaboration.[4] This guide aims to provide
researchers, scientists, and drug development professionals with a comprehensive
understanding of the synthesis, applications, and experimental protocols involving 5-Methoxy-
2-methylbenzoxazole, moving beyond a simple recitation of facts to explain the underlying
chemical principles that govern its utility.

Core Characteristics of 5-Methoxy-2-
methylbenzoxazole

5-Methoxy-2-methylbenzoxazole is a heterocyclic organic compound featuring a fused
benzene and oxazole ring system.[4] Its structure is foundational to its chemical behavior.

¢ Molecular Formula: CoHoNO2[4][5]
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e Molecular Weight: 163.17 g/mol [4][5]

e CAS Number: 5676-57-3[4][5]

The key to its utility lies in the interplay of its constituent parts:

e The benzoxazole core provides a stable, aromatic platform. Benzoxazoles are known for
their diverse biological activities, including potential antiviral, anticancer, and neuroprotective
effects.[4]

o The 5-methoxy group is an electron-donating group that influences the electronic properties
of the aromatic ring, enhancing the nucleophilicity of the precursor 2-aminophenol during
synthesis.[4]

e The 2-methyl group offers a site for various chemical transformations, most notably
condensation reactions.

Property Value Reference

5-methoxy-2-methyl-1,3-
IUPAC Name [41[5]
benzoxazole

] CC1=NC2=C(01)C=CC(=C2)
Canonical SMILES oc [4]

WCXSVOWHNXWHRT-
InChl Key [41[5]
UHFFFAOYSA-N

Synthesis of 5-Methoxy-2-methylbenzoxazole: A
Classic Cyclization

The most common and reliable method for synthesizing 5-Methoxy-2-methylbenzoxazole is
the condensation reaction between a 2-aminophenol derivative and a carbonyl compound,
followed by cyclization.[4]

Reaction Principle:
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The synthesis hinges on the reaction of 4-methoxy-2-aminophenol with acetic anhydride. The
reaction proceeds via a two-step mechanism:

e Amide Formation: The more nucleophilic amino group of 4-methoxy-2-aminophenol attacks
the electrophilic carbonyl carbon of acetic anhydride to form an intermediate amide.

 Intramolecular Cyclization: Under acidic or thermal conditions, the phenolic hydroxyl group
attacks the amide carbonyl, followed by dehydration to form the stable oxazole ring.

Reactants
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Caption: Synthesis workflow for 5-Methoxy-2-methylbenzoxazole.

Detailed Experimental Protocol:

Materials:

4-methoxy-2-aminophenol

Acetic anhydride

Polyphosphoric acid (PPA) or another suitable acid catalyst

Sodium bicarbonate (NaHCOs3) solution

Ethyl acetate
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e Anhydrous sodium sulfate (Na2S0a4)
o Standard laboratory glassware and magnetic stirrer
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 4-methoxy-2-aminophenol (1 equivalent).

o Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the flask.

e Cyclization: Add a catalytic amount of polyphosphoric acid. Heat the reaction mixture to
reflux (typically around 120-140°C) and maintain for 2-4 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully
pour the reaction mixture into a beaker of cold water or ice.

o Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium
bicarbonate until the effervescence ceases.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
ethyl acetate (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to
obtain the crude product.

 Purification: Purify the crude 5-Methoxy-2-methylbenzoxazole by column chromatography
on silica gel or by recrystallization to yield the pure compound.

Applications in Organic Synthesis

5-Methoxy-2-methylbenzoxazole serves as a versatile building block for constructing more
complex molecular architectures.[4]

Condensation Reactions for Styrylbenzoxazoles
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The methyl group at the 2-position is sufficiently acidic to be deprotonated by a strong base,
forming a nucleophilic carbanion. This anion can then react with aldehydes in a condensation
reaction to form styrylbenzoxazoles, which are valuable intermediates in the synthesis of
fluorescent dyes and pharmacologically active compounds.[4]

G-Methoxy-Z-methylbenzoxazole 1. Deprotonation

|
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Caption: Condensation of 5-Methoxy-2-methylbenzoxazole with an aldehyde.

Protocol: Synthesis of a Styrylbenzoxazole Derivative

Materials:

5-Methoxy-2-methylbenzoxazole

Aromatic aldehyde (e.g., benzaldehyde)

Potassium tert-butoxide (KOtBu)

Anhydrous N,N-Dimethylformamide (DMF)

Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:

o Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g.,
argon), add 5-Methoxy-2-methylbenzoxazole (1 equivalent) dissolved in anhydrous DMF.
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Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.1
equivalents) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes at this
temperature to ensure complete formation of the carbanion.

Aldehyde Addition: Slowly add a solution of the aromatic aldehyde (1 equivalent) in
anhydrous DMF to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until
TLC indicates completion.

Quenching and Extraction: Quench the reaction by carefully adding water. Extract the
product with an appropriate organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous
NazS0a4, and concentrate. Purify the resulting solid by recrystallization or column
chromatography.

Nickel-Catalyzed C-H Arylation

Direct C-H functionalization is a powerful tool in modern organic synthesis. 5-Methoxy-2-

methylbenzoxazole can undergo nickel-catalyzed C-H arylation, allowing for the introduction

of various aryl groups onto the benzoxazole ring.[4] This method provides an efficient route to

novel derivatives with potentially enhanced biological activities.

Protocol: Nickel-Catalyzed C-H Arylation

Materials:

5-Methoxy-2-methylbenzoxazole

Aryl halide (e.g., bromobenzene)

Nickel catalyst (e.g., Ni(OAc)2)

Ligand (e.g., a phosphine ligand)

Base (e.g., K2COs)
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e Anhydrous solvent (e.g., toluene or dioxane)
Procedure:

o Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Methoxy-2-
methylbenzoxazole (1 equivalent), the aryl halide (1.2 equivalents), the nickel catalyst (5-10
mol%), the ligand (10-20 mol%), and the base (2 equivalents) in a Schlenk tube.

e Solvent Addition: Add the anhydrous solvent via syringe.

e Reaction: Seal the tube and heat the reaction mixture to 80-120°C for 12-48 hours. Monitor
the reaction by GC-MS or LC-MS.

o Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a
pad of celite to remove inorganic salts and the catalyst.

 Purification: Concentrate the filtrate and purify the crude product by column chromatography

to isolate the arylated benzoxazole derivative.

Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized
compounds.
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. Expected Observations for 5-Methoxy-2-
Technique
methylbenzoxazole

Signals corresponding to the aromatic protons,
a singlet for the methoxy group protons (~3.8

14 NMR g | y group p (
ppm), and a singlet for the methyl group protons

(~2.6 ppm).

Resonances for the aromatic carbons, the
13C NMR methoxy carbon (~55 ppm), and the methyl
carbon (~14 ppm).

Characteristic C-H aromatic stretching bands
IR Spectroscopy (3045-3124 cm™1) and a strong C=N stretching
vibration (1520-1536 cm~1).[4]

A protonated molecular ion peak [M+H]* at m/z
Mass Spectrometry 164.07 under electrospray ionization (ESI)

conditions.[4]

A single major peak, indicating purity. This
RP-HPLC technique is also effective for separating the

compound from impurities during purification.[4]

Safety and Handling

As with all laboratory chemicals, 5-Methoxy-2-methylbenzoxazole should be handled with
care in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and
appropriate gloves.

e Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can
cause serious eye damage. It may also cause respiratory irritation.[5]

o Storage: Store in a cool, dry place away from incompatible materials.

Conclusion
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5-Methoxy-2-methylbenzoxazole is more than just a simple heterocycle; it is a versatile and
valuable building block in the synthetic chemist's toolkit. Its straightforward synthesis and the
reactive handles provided by the methyl and methoxy groups allow for a wide range of
chemical transformations. From the construction of complex pharmaceutical intermediates to
the synthesis of novel materials, the applications of this compound are extensive and continue
to grow. The protocols and insights provided in this guide are intended to empower researchers
to confidently and effectively utilize 5-Methoxy-2-methylbenzoxazole in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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